molecular formula C10H12Br2 B3178502 1,2-Bis(bromomethyl)-4,5-dimethylbenzene CAS No. 60070-06-6

1,2-Bis(bromomethyl)-4,5-dimethylbenzene

Cat. No. B3178502
CAS RN: 60070-06-6
M. Wt: 292.01 g/mol
InChI Key: IOBJXTVLJABQLM-UHFFFAOYSA-N
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Description

1,2-Bis(bromomethyl)-4,5-dimethylbenzene, commonly known as bromomethylbenzene, is a colorless, volatile liquid with a strong, pungent odor. It is a derivative of benzene, a hydrocarbon with the chemical formula C6H5Br2. Bromomethylbenzene is used in a variety of industrial applications, including as an intermediate in the synthesis of other chemicals, as a solvent, and as a monomer in the production of polymers. In addition, bromomethylbenzene has a wide range of scientific applications, including in the study of biochemical and physiological processes.

Scientific Research Applications

Synthesis and Molecular Structure

1,2-Bis(bromomethyl)-4,5-dimethylbenzene has been utilized in various synthetic processes. For instance, it was used in the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene, where factors like reaction time and temperature were crucial (Guo Zhi-an, 2009). Additionally, its crystal structure has been analyzed, revealing significant aspects like the presence of bromomethyl substituents and their role in forming molecular dimers (Ebersbach et al., 2022).

Chemical Reactions and Derivatives

This compound is instrumental in various chemical reactions. For example, it has been used in the preparation of sulfur-functionalized quinone derivatives (Aitken et al., 2016). It also plays a role in the synthesis of cyclic alpha-amino acid derivatives under phase-transfer catalysis conditions (Kotha & Brahmachary, 2000).

Applications in Polymer Science

In the field of polymer science, 1,2-Bis(bromomethyl)-4,5-dimethylbenzene has been used as a monomer for the production of various polymers. For instance, it was employed in the synthesis of mid-dicarboxy polystyrene through atom transfer radical polymerization, demonstrating controlled molecular weight and narrow polydispersity (Tao et al., 2007).

Development of Novel Compounds

This chemical also aids in the development of novel compounds. A study involved its use in synthesizing a protecting group for acyclic amino acid derivatives, showcasing its versatility in organic synthesis (Tayama et al., 2012).

properties

IUPAC Name

1,2-bis(bromomethyl)-4,5-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Br2/c1-7-3-9(5-11)10(6-12)4-8(7)2/h3-4H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOBJXTVLJABQLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)CBr)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101277506
Record name 1,2-Bis(bromomethyl)-4,5-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101277506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Bis(bromomethyl)-4,5-dimethylbenzene

CAS RN

60070-06-6
Record name 1,2-Bis(bromomethyl)-4,5-dimethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60070-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Bis(bromomethyl)-4,5-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101277506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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